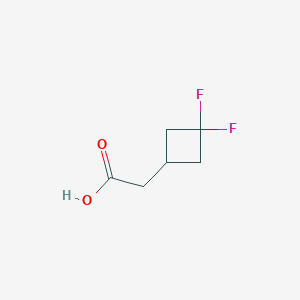

2-(3,3-Difluorocyclobutyl)acetic acid

CAS No.: 1373503-48-0

Cat. No.: VC2722244

Molecular Formula: C6H8F2O2

Molecular Weight: 150.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373503-48-0 |

|---|---|

| Molecular Formula | C6H8F2O2 |

| Molecular Weight | 150.12 g/mol |

| IUPAC Name | 2-(3,3-difluorocyclobutyl)acetic acid |

| Standard InChI | InChI=1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) |

| Standard InChI Key | WLOWIPYSYJEWHB-UHFFFAOYSA-N |

| SMILES | C1C(CC1(F)F)CC(=O)O |

| Canonical SMILES | C1C(CC1(F)F)CC(=O)O |

Introduction

Chemical Structure and Properties

2-(3,3-Difluorocyclobutyl)acetic acid (C6H8F2O2) has a molecular weight of 150.12 g/mol and features a characteristic four-membered cyclobutane ring with two fluorine atoms at the 3-position, connected to an acetic acid functional group . The presence of the difluoro substituents on the cyclobutane ring significantly influences the compound's reactivity, stability, and conformational properties.

Physical Properties

The compound exists as a solid at room temperature and exhibits moderate solubility in common organic solvents such as methanol, dichloromethane, and dimethylsulfoxide. The presence of the carboxylic acid group enables hydrogen bonding, affecting its solubility profile and allowing for potential salt formation with appropriate bases.

Structural Features

The four-membered cyclobutane ring introduces significant ring strain, which influences the reactivity of the molecule. The difluoro substitution at the 3-position creates a distinct electronic environment, with the electronegative fluorine atoms withdrawing electron density from the ring system. This structural arrangement has important implications for the compound's behavior in chemical reactions and its potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H8F2O2 |

| Molecular Weight | 150.12 g/mol |

| MFCD Number | MFCD22199410 |

| SMILES Notation | C(C1CC(C1)(F)F)C(O)=O |

| Structure | Difluorocyclobutyl ring with acetic acid moiety |

Synthesis Methods

The synthesis of 2-(3,3-difluorocyclobutyl)acetic acid typically involves multistep processes beginning with appropriate cyclobutane precursors. Several synthetic routes have been developed, with variations depending on the specific requirements for scale, purity, and economic considerations.

Laboratory-Scale Synthesis

At laboratory scale, the compound can be synthesized through the reaction of 3,3-difluorocyclobutanone with appropriate carbon nucleophiles followed by oxidation steps. Alternatively, direct functionalization of the 3,3-difluorocyclobutyl scaffold through carboxylation reactions provides another viable route.

Industrial Production Considerations

Industrial production of this compound may involve optimized processes that consider factors such as cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactivity

The reactivity of 2-(3,3-difluorocyclobutyl)acetic acid is influenced by both its carboxylic acid functional group and the difluorocyclobutyl moiety.

Carboxylic Acid Reactions

As with other carboxylic acids, this compound can undergo typical reactions including:

-

Esterification with alcohols to form corresponding esters

-

Amidation with amines to form amides

-

Salt formation with appropriate bases

-

Reduction to alcohols using suitable reducing agents

-

Decarboxylation under specific conditions

Difluorocyclobutyl Group Reactions

The difluorocyclobutyl group introduces unique reactivity patterns:

-

The electron-withdrawing effect of the fluorine atoms influences the acidity of nearby protons

-

The cyclobutane ring may undergo ring-opening reactions under certain conditions

-

The difluoro moiety exhibits specific reactivity toward nucleophiles, potentially allowing for selective substitution reactions

Research Applications

2-(3,3-Difluorocyclobutyl)acetic acid has found applications across multiple scientific disciplines due to its unique structural features.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecules. The presence of both the carboxylic acid functionality and the difluorocyclobutyl group provides multiple handles for further derivatization, making it useful in diversity-oriented synthesis approaches.

Medicinal Chemistry

Fluorinated compounds have gained significant attention in medicinal chemistry due to the unique properties that fluorine substitution can impart to drug molecules. The difluorocyclobutyl group can function as a metabolically stable substituent that may enhance the pharmacokinetic properties of potential drug candidates. Specific applications include:

-

Incorporation into peptidomimetics

-

Development of enzyme inhibitors

-

Design of novel scaffolds for structure-activity relationship studies

Materials Science

The unique structural properties of this compound make it potentially valuable in materials science applications:

-

As a monomer or co-monomer in specialized polymer synthesis

-

In the development of fluorinated materials with specific surface properties

-

As a component in materials requiring thermal stability and chemical resistance

Comparison with Similar Compounds

Comparing 2-(3,3-difluorocyclobutyl)acetic acid with structurally related compounds provides insights into structure-property relationships and potential applications.

Comparison with Non-fluorinated Analogues

Non-fluorinated cyclobutylacetic acid lacks the electronic effects imparted by the fluorine atoms. This comparison reveals how fluorination affects properties such as:

-

Acidity of the carboxylic acid group

-

Metabolic stability

-

Lipophilicity and membrane permeability

-

Conformational preferences

Comparison with Other Fluorinated Derivatives

The table below compares 2-(3,3-difluorocyclobutyl)acetic acid with related fluorinated compounds:

| Compound | Molecular Formula | Key Structural Differences | Notable Properties |

|---|---|---|---|

| 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | Difluorocyclobutyl with acetic acid | Balance of lipophilicity and hydrophilicity |

| 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid | C6H9F2NO2 | Contains amino group | Increased hydrogen bonding capacity |

| (2S)-2-(3,3-Difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | C21H19F2NO4 | Contains Fmoc-protected amino group | Used in peptide synthesis |

Synthetic Methodologies

Developing efficient synthetic routes to 2-(3,3-difluorocyclobutyl)acetic acid remains an active area of research in organic chemistry.

Recent Synthetic Advances

Recent advances in fluorination chemistry and cyclobutane synthesis have led to improved methods for preparing this compound and its derivatives. These advances include:

-

Metal-catalyzed fluorination approaches

-

Flow chemistry adaptations for improved efficiency

-

Green chemistry approaches with reduced environmental impact

Challenges in Synthesis

Several challenges remain in the synthesis of this compound:

-

Selective fluorination of the cyclobutane ring

-

Maintaining ring integrity during functionalization

-

Scaling up production while maintaining purity and yield

Future Research Directions

Based on the structural features and potential applications of 2-(3,3-difluorocyclobutyl)acetic acid, several promising research directions can be identified.

Medicinal Chemistry Applications

Future medicinal chemistry research might explore:

-

Incorporation into peptide-based therapeutics

-

Development of targeted enzyme inhibitors

-

Creation of prodrugs utilizing the carboxylic acid functionality

Materials Science Applications

In materials science, future research could focus on:

-

Development of specialized polymeric materials

-

Creation of fluorinated surface coatings with unique properties

-

Exploration of liquid crystalline materials incorporating the difluorocyclobutyl moiety

Synthetic Methodology Development

Future synthetic efforts might address:

-

More efficient and selective routes to the difluorocyclobutyl scaffold

-

Asymmetric synthesis approaches for chiral derivatives

-

Green chemistry applications to enhance sustainability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume